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Compound of Interest

Compound Name:
Cyclohexanecarboxamide,n-5-

pyrimidinyl-

Cat. No.: B8690963 Get Quote

CAS Number: 360045-00-9
Synonyms:

-(Pyrimidin-5-yl)cyclohexanecarboxamide;

-Cyclohexylcarbonyl-5-aminopyrimidine.

Executive Summary
Cyclohexanecarboxamide, N-5-pyrimidinyl- is a heterocyclic amide derivative serving as a

critical pharmacophore scaffold in medicinal chemistry. It combines a lipophilic cyclohexane

ring with a polar, electron-deficient 5-aminopyrimidine moiety. This structure is widely utilized in

Fragment-Based Drug Discovery (FBDD), particularly for developing ATP-competitive kinase

inhibitors (e.g., JAK, Syk, and CDK families). The pyrimidine nitrogen atoms function as key

hydrogen bond acceptors in the hinge region of kinase active sites, while the cyclohexane

group occupies the hydrophobic pocket, enhancing binding affinity.

Chemical Identity & Physicochemical Properties[1]
[2][3][4][5][6][7]
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Property Data

CAS Number 360045-00-9

IUPAC Name -(Pyrimidin-5-yl)cyclohexanecarboxamide

Molecular Formula

Molecular Weight 205.26 g/mol

Physical State Off-white to pale yellow crystalline solid

Solubility
Soluble in DMSO, Methanol, DCM; Sparingly

soluble in Water

pKa (Predicted) ~12.5 (Amide NH), ~2.5 (Pyrimidine N)

LogP (Predicted) 1.8 – 2.2

H-Bond Donors/Acceptors 1 Donor / 3 Acceptors

Synthesis Methodology
The synthesis of N-5-pyrimidinyl carboxamides typically requires activation of the carboxylic

acid due to the weak nucleophilicity of the electron-deficient 5-aminopyrimidine.

Protocol: Acyl Chloride Coupling
This method is preferred for high yield and purity.

Reagents:

Cyclohexanecarbonyl chloride (1.0 eq)

5-Aminopyrimidine (1.0 eq)

Triethylamine (TEA) or Pyridine (1.2 eq)

Dichloromethane (DCM) or Tetrahydrofuran (THF) (Anhydrous)

Step-by-Step Procedure:
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Preparation: In a flame-dried round-bottom flask under nitrogen atmosphere, dissolve 5-

aminopyrimidine (10 mmol) in anhydrous DCM (50 mL).

Base Addition: Add Triethylamine (12 mmol) and cool the mixture to 0°C using an ice bath.

Acylation: Dropwise add Cyclohexanecarbonyl chloride (10 mmol) dissolved in DCM (10 mL)

over 15 minutes.

Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor

reaction progress via TLC (System: 5% MeOH in DCM).

Work-up: Quench with saturated

solution. Extract the organic layer, wash with brine, and dry over anhydrous

.

Purification: Concentrate in vacuo. Recrystallize from Ethanol/Water or purify via flash

column chromatography (Silica gel, EtOAc/Hexane gradient).
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Figure 1: Synthetic pathway via nucleophilic acyl substitution.

Biological Applications & Mechanism
This compound acts as a privileged structure in kinase inhibitor design. The 5-aminopyrimidine

motif mimics the adenine ring of ATP, allowing it to bind to the hinge region of kinases.[1]

Mechanism of Action: Kinase Inhibition[8]
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Hinge Binding: The pyrimidine nitrogens (N1/N3) form hydrogen bonds with the backbone

residues of the kinase hinge region.

Hydrophobic Interaction: The cyclohexane ring occupies the hydrophobic "Gatekeeper"

pocket or the solvent-exposed front pocket, depending on the specific kinase (e.g., JAK2,

Syk).

Scaffold Hopping: Researchers use this core to optimize potency. Replacing the cyclohexane

with other aliphatic rings affects metabolic stability, while substituting the pyrimidine

C2/C4/C6 positions alters selectivity.

Structural Activity Relationship (SAR) Workflow
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Figure 2: SAR optimization logic transforming the core scaffold into targeted therapeutics.

Analytical Characterization
To validate the synthesis of CAS 360045-00-9, the following analytical parameters are

standard.

HPLC Method (Reverse Phase)
Column: C18 (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm)
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Mobile Phase A: Water + 0.1% Formic Acid

Mobile Phase B: Acetonitrile + 0.1% Formic Acid

Gradient: 5% B to 95% B over 10 minutes.

Detection: UV at 254 nm (Pyrimidine absorption).

Retention Time: Predicted ~4.5 - 5.5 min (depending on flow rate).

Mass Spectrometry (ESI-MS)
Ionization: Positive Mode (ESI+)

Expected Mass:

Fragmentation Pattern: Loss of cyclohexyl group often observed.

Safety & Handling (MSDS Summary)
Hazard Classification: Irritant (Skin/Eye/Respiratory).

Signal Word: Warning.

H-Codes: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May

cause respiratory irritation).

P-Codes: P261 (Avoid breathing dust), P280 (Wear protective gloves/eye protection).

Storage: Store in a cool, dry place (2-8°C recommended for long-term stability). Hygroscopic

nature is possible due to the amide bond.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426
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